

SB 243213 effects on dopamine release

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Compound of Interest

Compound Name: SB 243213

Cat. No.: B1217195

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An In-Depth Technical Guide on the Effects of **SB 243213** on Dopamine Release

Audience: Researchers, scientists, and drug development professionals.

Abstract

SB 243213 is a potent and selective serotonin 2C (5-HT_{2C}) receptor antagonist and inverse agonist.^{[1][2][3]} Extensive research has demonstrated its significant modulatory effects on the mesolimbic and nigrostriatal dopamine systems. This technical guide provides a comprehensive overview of the pharmacological profile of **SB 243213**, its mechanism of action on dopamine release, and detailed experimental protocols for its study. Quantitative data are summarized for clarity, and key pathways and workflows are visualized to facilitate understanding. The primary mechanism involves the disinhibition of dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc) through the blockade of the tonic inhibitory action of serotonin at 5-HT_{2C} receptors, leading to an increase in dopamine release in projection areas such as the nucleus accumbens and prefrontal cortex.

Pharmacological Profile of SB 243213

SB 243213 is characterized by its high affinity and selectivity for the human 5-HT_{2C} receptor. It acts as an inverse agonist, meaning it reduces the receptor's basal, constitutive activity.^{[3][4]} This selectivity is crucial for its specific effects on dopamine neurotransmission, with minimal off-target activity.

Table 1: Receptor Binding Affinity and Potency of SB 243213

Receptor/Parameter	Species	Value	Notes
5-HT _{2C} Receptor (pKi)	Human	9.37	High affinity.[1][3]
5-HT _{2C} Receptor (pKb)	Human	9.8	Demonstrates inverse agonist activity.[1][3]
Selectivity	Human	>100-fold	High selectivity over a wide range of other neurotransmitter receptors, including other 5-HT subtypes (5-HT _{1A} , 1B, 1D, 1E, 1F, 7), and dopamine receptors (D ₂ , D ₃).[1][3]
D ₂ Receptor (pKi)	Human	6.7	Moderate affinity.[1]
D ₃ Receptor (pKi)	Human	<6.5	Weak affinity.[1]
ID ₅₀ (mCPP-induced hypolocomotion)	Rat	1.1 mg/kg, p.o.	Potent in vivo inhibitor of 5-HT _{2C} receptor-mediated function.[3]

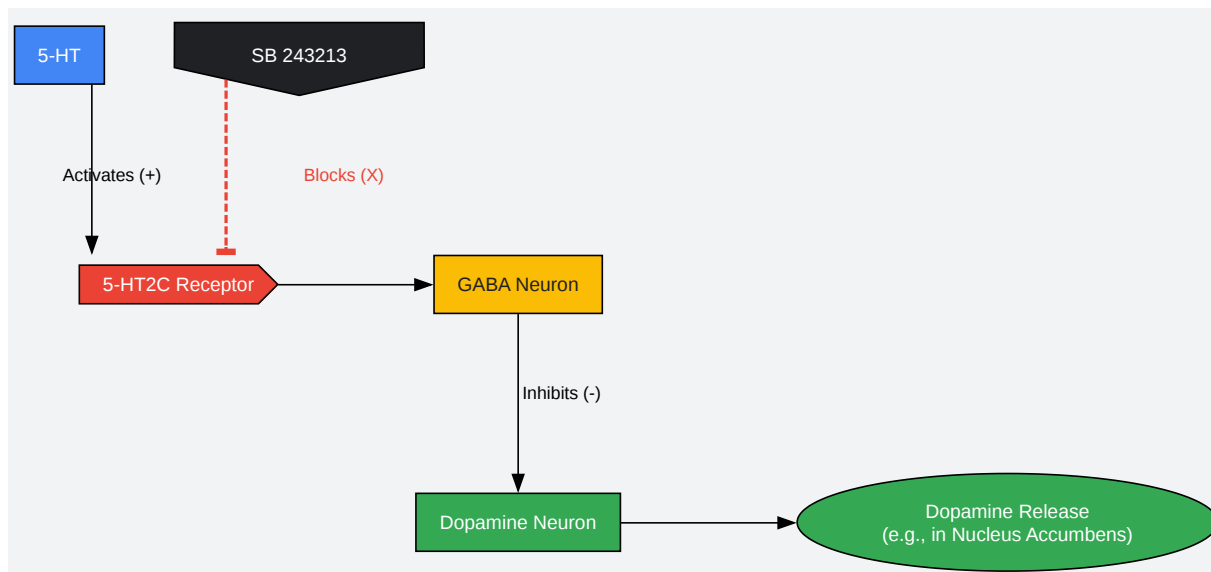
Mechanism of Action on Dopamine Release

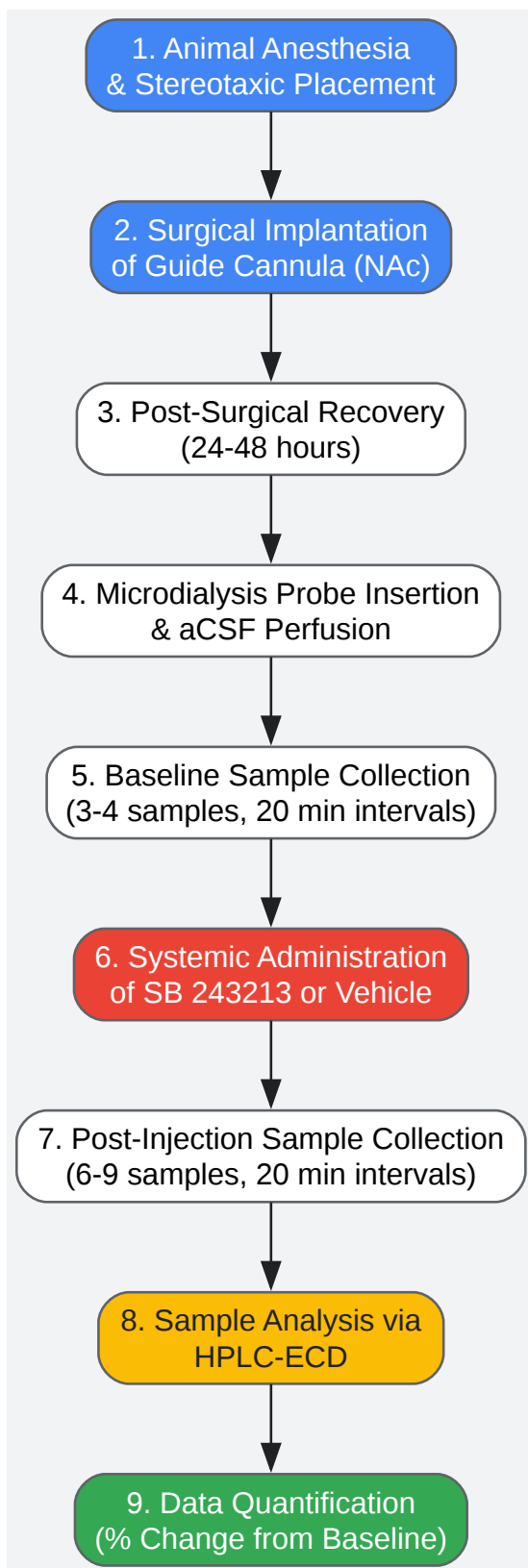
The prevailing mechanism by which **SB 243213** increases dopamine release is through the blockade of inhibitory 5-HT_{2C} receptors that modulate dopaminergic neuron activity. Serotonergic neurons originating from the raphe nuclei project to key dopaminergic areas, including the VTA.[5] Here, serotonin exerts a tonic, inhibitory influence on dopamine neurons, which is mediated by 5-HT_{2C} receptors.[6]

This inhibition is often indirect, occurring via the activation of GABAergic interneurons. 5-HT_{2C} receptor stimulation on these GABA neurons increases their firing, leading to enhanced GABA

release and subsequent hyperpolarization and inhibition of dopamine neurons. By blocking these 5-HT_{2C} receptors, **SB 243213** reduces the excitatory drive onto these GABA interneurons. This leads to a reduction in GABAergic inhibition of dopamine neurons (disinhibition), thereby increasing their firing rate and promoting dopamine release in terminal fields.

Signaling Pathway Diagram





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